molecular formula C5H16N4O8S B1599908 L-(+)-Canavanine sulfate salt monohydrate CAS No. 206996-57-8

L-(+)-Canavanine sulfate salt monohydrate

Cat. No.: B1599908
CAS No.: 206996-57-8
M. Wt: 292.27 g/mol
InChI Key: BNZYVMUIGJIRTN-QTNFYWBSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Canavanine sulfate monohydrate can be synthesized from L-canavaninosuccinic acid. The biosynthetic pathway was first elucidated in the jack bean plant . The synthesis involves the conversion of L-canavaninosuccinic acid to canavanine and fumaric acid in the Krebs–Henseleit ornithine-urea cycle .

Industrial Production Methods: Industrial production of canavanine sulfate monohydrate typically involves the extraction from plant sources, followed by purification processes such as recrystallization. For instance, the sulfate can be recrystallized by dissolving it in water and adding ethanol, which leads to the formation of crystals that are then collected and dried .

Chemical Reactions Analysis

Comparison with Similar Compounds

Properties

IUPAC Name

(2S)-2-amino-4-(diaminomethylideneamino)oxybutanoic acid;sulfuric acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N4O3.H2O4S.H2O/c6-3(4(10)11)1-2-12-9-5(7)8;1-5(2,3)4;/h3H,1-2,6H2,(H,10,11)(H4,7,8,9);(H2,1,2,3,4);1H2/t3-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNZYVMUIGJIRTN-QTNFYWBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CON=C(N)N)C(C(=O)O)N.O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CON=C(N)N)[C@@H](C(=O)O)N.O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H16N4O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30423561
Record name L-(+)-Canavanine sulfate salt monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30423561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206996-57-8
Record name L-(+)-Canavanine sulfate salt monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30423561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-(+)-Canavanine sulfate salt monohydrate
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L-(+)-Canavanine sulfate salt monohydrate
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L-(+)-Canavanine sulfate salt monohydrate
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L-(+)-Canavanine sulfate salt monohydrate
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L-(+)-Canavanine sulfate salt monohydrate
Reactant of Route 6
L-(+)-Canavanine sulfate salt monohydrate

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